Cas no 17969-26-5 (2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid)

2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid is a versatile organic compound featuring a thiazole ring and a chlorophenyl group. This compound exhibits notable reactivity in organic synthesis, allowing for the construction of complex molecules with diverse applications. Its unique structure offers advantages in terms of solubility and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.
2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid structure
17969-26-5 structure
Product name:2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid
CAS No:17969-26-5
MF:C11H8ClNO2S
MW:253.704720497131
MDL:MFCD06366743
CID:224532
PubChem ID:2577545

2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazoleacetic acid,2-(3-chlorophenyl)-
    • [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate
    • [2-(3-Chloro-phenyl)-thiazol-4-yl]-acetic acid
    • 2-(3-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID
    • 2-[2-(3-chlorophenyl)thiazol-4-yl]acetic acid
    • 2-[2-(3-chlorophenyl)-4-thiazolyl]acetic acid
    • 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
    • 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethanoic acid
    • [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
    • EN300-11435
    • VS-09850
    • MFCD06366743
    • AKOS000303397
    • 2-(2-(3-chlorophenyl)thiazol-4-yl)aceticacid
    • SCHEMBL9555459
    • 17969-26-5
    • Z57046958
    • 2-(2-(3-chlorophenyl)thiazol-4-yl)acetic acid
    • 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid
    • MDL: MFCD06366743
    • Inchi: InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
    • InChI Key: CCUFHQQWZTVOCR-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)O

Computed Properties

  • Exact Mass: 251.98871
  • Monoisotopic Mass: 252.996
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.4Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: g/cm3
  • Melting Point: Not available
  • Boiling Point: 457.9°Cat760mmHg
  • Flash Point: 230.7°C
  • PSA: 53.02
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11435-0.5g
2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
17969-26-5 95.0%
0.5g
$372.0 2025-03-21
Enamine
EN300-11435-5.0g
2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
17969-26-5 95.0%
5.0g
$1227.0 2025-03-21
TRC
C613753-50mg
2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic Acid
17969-26-5
50mg
$ 70.00 2022-06-06
Enamine
EN300-11435-0.25g
2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
17969-26-5 95.0%
0.25g
$236.0 2025-03-21
Enamine
EN300-11435-0.1g
2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
17969-26-5 95.0%
0.1g
$165.0 2025-03-21
Enamine
EN300-11435-2.5g
2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
17969-26-5 95.0%
2.5g
$759.0 2025-03-21
Aaron
AR00AXRC-250mg
2-(3-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID
17969-26-5 95%
250mg
$350.00 2025-01-23
OTAVAchemicals
7020331200-250MG
2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
17969-26-5 95%
250MG
$200 2023-06-25
Aaron
AR00AXRC-50mg
2-(3-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID
17969-26-5 95%
50mg
$178.00 2025-03-20
Aaron
AR00AXRC-2.5g
2-(3-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID
17969-26-5 95%
2.5g
$1069.00 2025-01-23

Additional information on 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid

Professional Introduction to 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid (CAS No. 17969-26-5)

2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid, identified by its CAS number 17969-26-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 3-chlorophenyl group and an acetic acid moiety attached to a thiazole ring, contribute to its unique chemical properties and biological interactions.

The thiazole core is a pivotal structural motif in medicinal chemistry, widely recognized for its role in various pharmacological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of the 3-chlorophenyl substituent into the thiazole framework enhances the compound's lipophilicity and binding affinity to biological targets, making it a promising candidate for drug development.

The acetic acid side chain in 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid provides a carboxylic acid functional group, which can participate in various biochemical reactions. This functionality is particularly useful in medicinal chemistry for designing prodrugs or for enhancing the solubility and bioavailability of the compound. The carboxylic acid group can also form hydrogen bonds with biological targets, improving the compound's binding efficiency.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid and its potential biological targets. Studies have shown that this compound exhibits significant binding affinity to certain enzymes and receptors involved in inflammatory pathways. For instance, preliminary computational studies suggest that it may interact with cyclooxygenase (COX) enzymes, which are key players in the synthesis of pro-inflammatory mediators.

In addition to its potential anti-inflammatory activity, 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid has shown promise in preclinical studies as a modulator of immune responses. The thiazole ring and the 3-chlorophenyl group are known to influence immune cell signaling pathways. Specifically, this compound has been observed to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor crucial for regulating inflammatory responses.

The synthesis of 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key synthetic steps include the formation of the thiazole ring through condensation reactions between appropriate precursors, followed by functionalization with the 3-chlorophenyl group and introduction of the acetic acid moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

The pharmacokinetic properties of 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid are also of great interest. In vitro studies have indicated that this compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Additionally, preliminary data suggest that it may be metabolically stable under physiological conditions, although further studies are needed to fully characterize its metabolic profile.

Ethical considerations are paramount in pharmaceutical research involving compounds like 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid. Rigorous testing is conducted to ensure safety and efficacy before any clinical trials are initiated. This includes comprehensive toxicological assessments to evaluate potential side effects and long-term health impacts.

The future direction of research on 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid involves expanding its therapeutic applications through structural modifications and combination therapies. By fine-tuning its chemical structure, researchers aim to enhance its pharmacological effects while minimizing potential side effects. Additionally, exploring its interactions with other therapeutic agents could lead to novel treatment strategies for various diseases.

In conclusion, 2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid (CAS No. 17969-26-5) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile tool for drug discovery and development. Ongoing research continues to uncover new therapeutic possibilities for this compound, highlighting its importance in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:17969-26-5)2-2-(3-Chlorophenyl)-1,3-thiazol-4-ylacetic Acid
A1136841
Purity:99%
Quantity:1g
Price ($):240.0